N-cyclopentyl-4-hydroxypiperidine-1-carbothioamide
Description
N-cyclopentyl-4-hydroxypiperidine-1-carbothioamide is a piperidine-derived carbothioamide featuring a hydroxyl group at the 4-position of the piperidine ring and an N-cyclopentyl substituent. Carbothioamides are known for diverse applications, including enzyme inhibition and antimicrobial activity, making this compound a subject of interest in medicinal chemistry.
Properties
IUPAC Name |
N-cyclopentyl-4-hydroxypiperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2OS/c14-10-5-7-13(8-6-10)11(15)12-9-3-1-2-4-9/h9-10,14H,1-8H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHQSFPMFBPDFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)N2CCC(CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-hydroxypiperidine-1-carbothioamide typically involves the reaction of 4-hydroxypiperidine with cyclopentyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbothioamide linkage. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-hydroxypiperidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbothioamide group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of cyclopentyl-4-oxopiperidine-1-carbothioamide.
Reduction: Formation of N-cyclopentyl-4-aminopiperidine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-cyclopentyl-4-hydroxypiperidine-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-hydroxypiperidine-1-carbothioamide involves its interaction with specific molecular targets. The hydroxyl group and carbothioamide functional group can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of N-cyclopentyl-4-hydroxypiperidine-1-carbothioamide with structurally related carbothioamides and piperidine derivatives:
Key Observations :
- Lipophilicity : The hydroxyl group in the target compound reduces logP (~3.0) compared to the methoxyphenyl-substituted analog (logP 4.175) and bis(benzylidene) derivatives (logP >4.5) .
- Hydrogen Bonding: The hydroxyl group increases H-bond donors (2 vs.
- Steric Effects: The cyclopentyl group in the target compound contributes to steric bulk, similar to the cyclopentyl(methyl)amino group in the methoxyphenyl analog .
Functional Group Impact on Bioactivity
Stability and Reactivity
- Target Compound : The hydroxyl group may render it susceptible to oxidation, necessitating inert storage conditions.
- Methoxyphenyl Analog : The methoxy group offers stability against oxidation compared to hydroxyl, while the carbothioamide retains nucleophilic reactivity .
- Bis(benzylidene) Derivatives : The α,β-unsaturated ketone system in these compounds is prone to Michael addition reactions, limiting their stability in biological environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
